Cas no 2228838-94-4 (3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine)

3-(3-Chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine is a fluorinated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring both chloro and fluoro substituents on the phenyl ring, along with a difluorinated amine side chain, offers unique electronic and steric properties. These characteristics make it a valuable intermediate for the synthesis of bioactive compounds, particularly in the development of selective enzyme inhibitors or receptor modulators. The compound's stability and reactivity profile allow for further functionalization, enabling tailored modifications for specific research needs. Its high purity and well-defined structure ensure reproducibility in synthetic applications.
3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine structure
2228838-94-4 structure
商品名:3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine
CAS番号:2228838-94-4
MF:C9H9ClF3N
メガワット:223.622671842575
CID:5804526
PubChem ID:165852787

3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine 化学的及び物理的性質

名前と識別子

    • 3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine
    • EN300-1950435
    • 2228838-94-4
    • インチ: 1S/C9H9ClF3N/c10-6-1-5(2-7(11)4-6)3-8(14)9(12)13/h1-2,4,8-9H,3,14H2
    • InChIKey: SJKGROJBSUHFTL-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(=CC(=C1)CC(C(F)F)N)F

計算された属性

  • せいみつぶんしりょう: 223.0375615g/mol
  • どういたいしつりょう: 223.0375615g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1950435-2.5g
3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine
2228838-94-4
2.5g
$2492.0 2023-09-17
Enamine
EN300-1950435-0.5g
3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine
2228838-94-4
0.5g
$1221.0 2023-09-17
Enamine
EN300-1950435-10.0g
3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine
2228838-94-4
10g
$6635.0 2023-05-27
Enamine
EN300-1950435-0.1g
3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine
2228838-94-4
0.1g
$1119.0 2023-09-17
Enamine
EN300-1950435-0.05g
3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine
2228838-94-4
0.05g
$1068.0 2023-09-17
Enamine
EN300-1950435-5g
3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine
2228838-94-4
5g
$3687.0 2023-09-17
Enamine
EN300-1950435-0.25g
3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine
2228838-94-4
0.25g
$1170.0 2023-09-17
Enamine
EN300-1950435-5.0g
3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine
2228838-94-4
5g
$4475.0 2023-05-27
Enamine
EN300-1950435-1.0g
3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine
2228838-94-4
1g
$1543.0 2023-05-27
Enamine
EN300-1950435-10g
3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine
2228838-94-4
10g
$5467.0 2023-09-17

3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine 関連文献

3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amineに関する追加情報

Introduction to 3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine (CAS No. 2228838-94-4)

3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine (CAS No. 2228838-94-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, including a chloro and fluoro substituted aromatic ring connected to a difluorinated propanamine backbone, exhibits promising potential in various biochemical applications.

The molecular structure of this compound is meticulously designed to interact with biological targets, making it a valuable candidate for further exploration in drug discovery. The presence of both chloro and fluoro substituents enhances its pharmacological properties, enabling selective binding to specific enzymes and receptors. This feature is particularly crucial in the development of targeted therapies, where precision and specificity are paramount.

In recent years, the pharmaceutical industry has witnessed a surge in the use of fluorinated compounds due to their improved metabolic stability and bioavailability. The incorporation of fluorine atoms into drug molecules often leads to enhanced pharmacokinetic profiles, which translates to better therapeutic outcomes. The compound in question, with its dual substitution pattern, aligns well with this trend, offering a versatile scaffold for medicinal chemists.

One of the most compelling aspects of 3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine is its potential role in the development of novel therapeutic agents. Researchers have been exploring its efficacy in inhibiting various enzymatic pathways associated with diseases such as cancer, inflammation, and neurological disorders. Preliminary studies suggest that this compound exhibits inhibitory activity against several key targets, making it a promising lead for further investigation.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and transition-metal-catalyzed reactions, have been employed to optimize the synthetic route. These techniques not only enhance the efficiency of production but also minimize unwanted byproducts, ensuring a cleaner final product.

The pharmacological properties of 3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine have been the subject of extensive research. Studies have demonstrated its ability to modulate biological pathways by interacting with specific proteins and enzymes. For instance, its structure allows for potent binding to certain kinases and phosphodiesterases, which are critical players in cellular signaling cascades. By targeting these enzymes, the compound may offer therapeutic benefits in conditions where dysregulation of these pathways is implicated.

Furthermore, the compound's unique structural features make it an attractive candidate for structure-based drug design. Computational modeling techniques have been utilized to predict how this molecule interacts with biological targets at the atomic level. These insights have guided researchers in optimizing the compound's structure for improved efficacy and reduced side effects. Such computational approaches are becoming increasingly integral in modern drug discovery pipelines.

The potential applications of 3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine extend beyond traditional small-molecule drugs. Its versatility has prompted investigations into its use as a building block for more complex molecules or as an intermediate in the synthesis of larger pharmaceutical agents. This adaptability underscores its importance as a versatile chemical entity in medicinal chemistry.

In conclusion,3-(3-chloro-5-fluorophenyl)-1,1-difluoropropan-2-amine (CAS No. 2228838-94-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural composition and promising pharmacological properties position it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies,this compound is poised to play an increasingly important role in addressing unmet medical needs.

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